molecular formula C12H21N B15324508 4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine

4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine

Cat. No.: B15324508
M. Wt: 179.30 g/mol
InChI Key: UCSHPLANAPCCNT-UHFFFAOYSA-N
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Description

4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine (CAS: 1485511-07-6) is a secondary amine featuring a seven-membered cycloheptane ring substituted with two methyl groups at the 4-position and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom. The cycloheptane ring confers conformational flexibility, while the propargyl moiety introduces reactivity suitable for click chemistry or further functionalization .

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

4,4-dimethyl-N-prop-2-ynylcycloheptan-1-amine

InChI

InChI=1S/C12H21N/c1-4-10-13-11-6-5-8-12(2,3)9-7-11/h1,11,13H,5-10H2,2-3H3

InChI Key

UCSHPLANAPCCNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(CC1)NCC#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the N-(prop-2-yn-1-yl)amine Group: This step involves the reaction of the cycloheptane derivative with propargylamine under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N-(prop-2-yn-1-yl)amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cycloheptane derivatives.

Scientific Research Applications

4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Substituents

The following table summarizes structural distinctions between the target compound and analogous amines from the provided evidence:

Compound Name Core Structure Substituents/Functional Groups Amine Type Key Structural Notes
4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine Cycloheptane 4,4-dimethyl; N-propargyl Secondary Seven-membered ring; propargyl reactivity
2,2-Diphenylethan-1-amine () Ethane backbone Two phenyl groups Primary Rigid aromatic substituents; primary amine
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine () Cyclohexane-naphthyl hybrid Cyclohexyl, naphthyl, isopropyl Secondary Bulky substituents; chiral centers
2-Chloro-N-methylpentan-1-amine derivatives () Linear chain Chloro, bicyclic/aromatic groups Secondary Electrophilic chloro group; variable steric effects
2-[(4-chlorophenyl)methyl]-4-isopropylcyclohexan-1-amine () Cyclohexane 4-isopropyl; 4-chlorophenyl Primary Chlorophenyl hydrophobicity; LogD ~1.7

Physicochemical Properties

  • Lipophilicity (LogD): The cycloheptane ring and methyl groups in the target compound likely increase lipophilicity compared to cyclohexane-based amines (e.g., : LogD 1.7). However, exact LogD values for the target are unavailable in the evidence.
  • Solubility: The propargyl group may reduce aqueous solubility relative to primary amines like 2,2-diphenylethan-1-amine, which benefit from hydrogen-bonding capacity .
  • Reactivity: The propargyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), distinguishing it from chloro- or aryl-substituted amines .

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